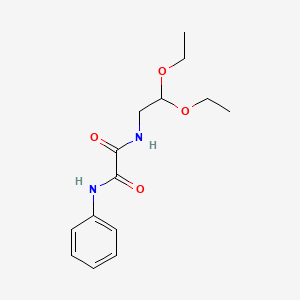

![molecular formula C10H14N2O B2838260 3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine CAS No. 1250105-33-9](/img/structure/B2838260.png)

3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bicyclo[2.2.1]heptane is a type of organic compound that is a part of numerous compounds with various functions . It’s a privileged molecular structure found in bioactive natural products .

Synthesis Analysis

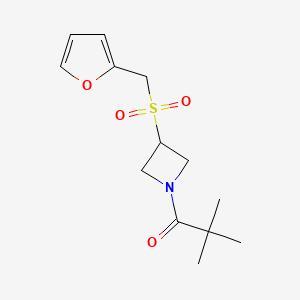

The synthesis of bicyclo[2.2.1]heptane derivatives has been studied theoretically . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives is based on structures generated from information available in databases . The molecules may be classified into two main groups contingent on whether or not a bridgehead carbon is present .Chemical Reactions Analysis

The chemical reactions of bicyclo[2.2.1]heptane derivatives have been studied. For example, a series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent were designed and studied theoretically .Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives have been studied. The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Scientific Research Applications

High-Energy Density Compounds (HEDCs)

This compound, being a derivative of bicyclo[2.2.1]heptane, could potentially be used in the design of new high-energy density compounds (HEDCs). HEDCs are of great interest due to their excellent detonation properties and extensive applications for modern military and civil purposes . The density, heat of sublimation, and impact sensitivity of these compounds can be estimated by electrostatic potential analysis of the molecular surface .

Synthesis of Cyclopentanoid Derivatives

The compound could be used as a precursor in the synthesis of cyclopentanoid derivatives . These derivatives have applications in the synthesis of diterpene and sesquiterpene, which are classes of terpenes consisting of three and four isoprene units respectively .

Swern Oxidation

The compound could be involved in Swern oxidation reactions, which are used to convert primary and secondary alcohols to aldehydes and ketones . This type of reaction is commonly used in organic chemistry .

Stereochemical Analysis

The compound could be used in stereochemical analysis, particularly in the study of alicyclic compounds by C-13 NMR spectroscopy . This type of analysis is important in understanding the three-dimensional structure of molecules .

Future Directions

properties

IUPAC Name |

3-(2-bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10-5-9(12-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHKUGHWDGFEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C3=NOC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)

![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)

![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)

![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)